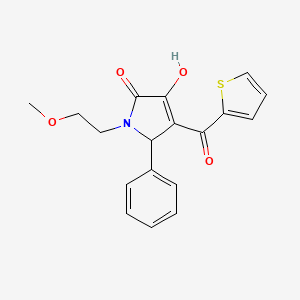![molecular formula C18H22N4O2 B12163641 N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide](/img/structure/B12163641.png)
N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide is a synthetic organic compound that features both imidazole and indole moieties. These functional groups are known for their significant roles in biological systems and pharmaceutical applications. The compound’s unique structure suggests potential utility in various scientific and industrial fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide typically involves multi-step organic synthesis
Indole Derivative Synthesis: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Imidazole Introduction: The imidazole ring can be introduced through a condensation reaction involving glyoxal, ammonia, and formaldehyde.
Coupling Reaction: The final step involves coupling the indole and imidazole derivatives using a suitable linker, such as a butanamide chain, under conditions that promote amide bond formation (e.g., using coupling reagents like EDCI or DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow synthesis, and stringent purification processes such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the indole or imidazole rings using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the amide bond or the aromatic rings, using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the indole or imidazole rings.
Reduction: Reduced forms of the amide bond or aromatic rings.
Substitution: Halogenated or nitrated derivatives of the compound.
科学研究应用
Chemistry
In chemistry, N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound’s structural features make it a candidate for studying enzyme interactions, receptor binding, and other biological processes. It can serve as a probe in biochemical assays to investigate the function of imidazole and indole-containing biomolecules.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its imidazole and indole moieties are known to exhibit antimicrobial, antifungal, and anticancer properties. Research could focus on its efficacy and safety in treating various diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the indole moiety can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(1H-imidazol-2-yl)-4-[1-(2-hydroxyethyl)-1H-indol-3-yl]butanamide
- N-(1H-imidazol-2-yl)-4-[1-(2-chloroethyl)-1H-indol-3-yl]butanamide
- N-(1H-imidazol-2-yl)-4-[1-(2-ethyl)-1H-indol-3-yl]butanamide
Uniqueness
Compared to similar compounds, N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide stands out due to the presence of the methoxyethyl group. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it a unique candidate for various applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable subject for scientific research and industrial applications
属性
分子式 |
C18H22N4O2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)indol-3-yl]butanamide |
InChI |
InChI=1S/C18H22N4O2/c1-24-12-11-22-13-14(15-6-2-3-7-16(15)22)5-4-8-17(23)21-18-19-9-10-20-18/h2-3,6-7,9-10,13H,4-5,8,11-12H2,1H3,(H2,19,20,21,23) |
InChI 键 |
JGWWOIVKFPKHAT-UHFFFAOYSA-N |
规范 SMILES |
COCCN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=NC=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-hydroxy-2-methyl-4-[piperidin-1-yl(pyridin-2-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B12163564.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12163576.png)


![6-[4-(methylsulfanyl)phenyl]-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12163588.png)
![(4E)-4-{[(2-chlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12163592.png)


![(3,4-Dimethoxyphenyl)[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B12163613.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B12163621.png)
![tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate](/img/structure/B12163630.png)

![ethyl (2E)-5-(4-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12163639.png)
![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-yl)benzamide](/img/structure/B12163643.png)
